3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid
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Overview
Description
3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[72117,1001,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid is a complex organic compound with a unique tetracyclic structure
Preparation Methods
The synthesis of 3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the tetracyclic core.
Scientific Research Applications
3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrial applications could include its use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[72117,1001,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid stands out due to its unique tetracyclic structure and functional groups Similar compounds may include other tetracyclic organic molecules with different substituents or functional groups
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C24H27NO7/c1-22(7-6-17(28)25-18-14(26)4-3-13(19(18)29)21(30)31)16(27)5-8-24-10-12-9-15(20(22)24)32-23(12,2)11-24/h3-5,8,12,15,20,26,29H,6-7,9-11H2,1-2H3,(H,25,28)(H,30,31)/t12?,15-,20-,22+,23-,24-/m0/s1 |
InChI Key |
CSOMAHTTWTVBFL-LGUINVFYSA-N |
Isomeric SMILES |
C[C@]12C[C@]34CC1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 |
Canonical SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC(=C5O)C(=O)O)O)O2 |
Origin of Product |
United States |
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